molecular formula C8H12O2 B065165 (E)-oct-4-ene-2,3-dione CAS No. 190512-44-8

(E)-oct-4-ene-2,3-dione

Cat. No.: B065165
CAS No.: 190512-44-8
M. Wt: 140.18 g/mol
InChI Key: OGKBEVADAJWXFZ-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-Octene-2,3-dione is an organic compound characterized by the presence of a double bond between the fourth and fifth carbon atoms and two carbonyl groups at the second and third positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-Octene-2,3-dione can be achieved through several methods. One common approach involves the aldol condensation of 2-butanone with acetaldehyde, followed by dehydration to form the desired product. The reaction typically requires a base such as sodium hydroxide and is conducted under controlled temperature conditions to ensure the formation of the (E)-isomer.

Industrial Production Methods: In an industrial setting, the production of (E)-4-Octene-2,3-dione may involve the use of continuous flow reactors to optimize yield and purity. Catalysts such as palladium on carbon can be employed to facilitate the reaction, and the process may be scaled up to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions: (E)-4-Octene-2,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate.

    Reduction: Reduction of (E)-4-Octene-2,3-dione can yield alcohols, typically using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the carbonyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted ketones or enones.

Scientific Research Applications

(E)-4-Octene-2,3-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound can be used to study enzyme-catalyzed reactions involving carbonyl groups.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs targeting specific enzymes.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of fragrances and flavors.

Mechanism of Action

The mechanism of action of (E)-4-Octene-2,3-dione involves its interaction with nucleophiles and electrophiles The carbonyl groups are highly reactive, allowing the compound to participate in various addition and substitution reactions The double bond also provides a site for reactions such as hydrogenation and halogenation

Comparison with Similar Compounds

    (Z)-4-Octene-2,3-dione: The cis-isomer of (E)-4-Octene-2,3-dione, differing in the spatial arrangement of substituents around the double bond.

    2,3-Octanedione: Lacks the double bond present in (E)-4-Octene-2,3-dione.

    4-Octyne-2,3-dione: Contains a triple bond instead of a double bond.

Uniqueness: (E)-4-Octene-2,3-dione is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. The presence of both a double bond and two carbonyl groups makes it a versatile compound in organic synthesis and industrial applications.

Properties

CAS No.

190512-44-8

Molecular Formula

C8H12O2

Molecular Weight

140.18 g/mol

IUPAC Name

(E)-oct-4-ene-2,3-dione

InChI

InChI=1S/C8H12O2/c1-3-4-5-6-8(10)7(2)9/h5-6H,3-4H2,1-2H3/b6-5+

InChI Key

OGKBEVADAJWXFZ-AATRIKPKSA-N

Isomeric SMILES

CCC/C=C/C(=O)C(=O)C

SMILES

CCCC=CC(=O)C(=O)C

Canonical SMILES

CCCC=CC(=O)C(=O)C

Synonyms

4-Octene-2,3-dione, (E)- (9CI)

Origin of Product

United States

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